![molecular formula C21H17ClN2O2S B3396988 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021206-97-2](/img/structure/B3396988.png)
2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as CTI, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of indolin-2-one derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to possess anti-bacterial activity. 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its relatively low toxicity, which makes it a good candidate for further development as a therapeutic agent. However, its low solubility in water can make it difficult to administer in certain forms. Additionally, the multi-step synthesis process required to produce 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide and to identify other potential therapeutic applications for this compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been the subject of extensive research due to its potential therapeutic applications. One area of interest is its anti-cancer properties. Studies have shown that 2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONBANVMCGJWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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